molecular formula C4H12Cl2N2 B12948466 trans-Cyclobutane-1,2-diamine;dihydrochloride

trans-Cyclobutane-1,2-diamine;dihydrochloride

Cat. No.: B12948466
M. Wt: 159.05 g/mol
InChI Key: WCRFHIPWMCQOPF-XWJKVJTJSA-N
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Description

Chemical Structure and Synthesis
trans-Cyclobutane-1,2-diamine dihydrochloride (CAS: 3187-76-6) is a vicinal diamine featuring a four-membered cyclobutane ring with two amine groups in a trans configuration, stabilized as a dihydrochloride salt. Its synthesis involves multiple steps starting from adipic acid, including ring closure, isomer equilibration in HCl, and resolution via the Dutch resolution technique to isolate the trans-isomer . This process highlights the compound's structural rigidity and the challenges in achieving stereochemical purity.

Properties

Molecular Formula

C4H12Cl2N2

Molecular Weight

159.05 g/mol

IUPAC Name

(1R,2R)-cyclobutane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C4H10N2.2ClH/c5-3-1-2-4(3)6;;/h3-4H,1-2,5-6H2;2*1H/t3-,4-;;/m1../s1

InChI Key

WCRFHIPWMCQOPF-XWJKVJTJSA-N

Isomeric SMILES

C1C[C@H]([C@@H]1N)N.Cl.Cl

Canonical SMILES

C1CC(C1N)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Cyclobutane-1,2-diamine;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of malonate alkylation chemistry to construct the cyclobutane ring . The reaction conditions often require specific catalysts and temperature control to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring purity, and implementing quality control measures. The compound is often produced in high purity for use in research and development .

Chemical Reactions Analysis

Types of Reactions: trans-Cyclobutane-1,2-diamine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amine oxides, while substitution reactions can produce N-substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

Cyclobutane derivatives, including trans-Cyclobutane-1,2-diamine, are increasingly utilized in drug design and development. The unique puckered structure of the cyclobutane ring imparts significant advantages in enhancing the pharmacological properties of drug candidates. These compounds can improve metabolic stability, prevent cis/trans isomerization, and increase the rigidity of molecular structures, which is crucial for optimizing interactions with biological targets .

1.2 Anticancer Agents

Recent studies have highlighted the role of cyclobutane derivatives in developing anticancer agents. For instance, compounds featuring cyclobutane rings have been shown to act as selective inhibitors for various kinases involved in cancer progression. One notable example is a cyclobutane analogue that exhibited high bioavailability and selectivity against multiple kinases, demonstrating its potential as an effective therapeutic agent .

1.3 Chiral Ligands

Trans-Cyclobutane-1,2-diamine serves as an important scaffold for synthesizing chiral ligands used in asymmetric synthesis. Its ability to form stable complexes with transition metals allows for the development of catalysts that facilitate enantioselective reactions. This application is particularly relevant in synthesizing pharmaceuticals where chirality is a critical factor .

Materials Science

2.1 Polymer Chemistry

The incorporation of cyclobutane units into polymer backbones has been explored to enhance material properties such as thermal stability and mechanical strength. Cyclobutane-derived diamines can be used to synthesize polyamides and other polymers with improved performance characteristics . The rigidity provided by the cyclobutane structure contributes to the overall stability and durability of these materials.

2.2 Surfactants

Cyclobutane derivatives have been investigated for their potential use as surfactants due to their amphiphilic nature. The ability to modify the hydrophilic-lipophilic balance through functionalization of the cyclobutane ring allows for the design of surfactants tailored for specific applications in emulsions and foams .

Coordination Chemistry

3.1 Ligand Design

Trans-Cyclobutane-1,2-diamine can act as a bidentate ligand in coordination complexes with transition metals. Its rigid structure allows for the formation of stable metal-ligand complexes that are essential in catalysis and material synthesis . The synthesis of various metal complexes using trans-Cyclobutane-1,2-diamine has been reported, showcasing its versatility as a ligand.

3.2 Applications in Catalysis

The metal complexes formed with trans-Cyclobutane-1,2-diamine have shown promise in catalyzing various organic reactions, including hydrogenation and C-C bond formation. These reactions are vital in synthesizing complex organic molecules relevant to pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of trans-Cyclobutane-1,2-diamine;dihydrochloride involves its ability to interact with various molecular targets. The diamine groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The compound’s effects are mediated through these interactions, which can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Cycloalkane Diamine Dihydrochlorides

Table 1: Cyclic Diamine Derivatives

Compound Name CAS Number Ring Size Similarity Score* Key Properties/Applications References
trans-Cyclobutane-1,2-diamine dihydrochloride 3187-76-6 4-membered - High stereochemical purity; used in metal Salen complexes
trans-Cyclopentane-1,2-diamine dihydrochloride 26227-54-3 5-membered 0.61 Lower ring strain; discontinued in some suppliers
cis-Cyclopentane-1,3-diamine dihydrochloride - 5-membered 0.56 Cis configuration impacts solubility and reactivity
trans-Cyclopropane-1,2-diamine dihydrochloride 3187-76-6 3-membered - Higher ring strain; limited commercial availability

*Similarity scores (0–1) based on structural and functional overlap from .

Key Observations

  • Ring Strain and Reactivity : The cyclobutane ring balances moderate strain and stability, making it more synthetically accessible than cyclopropane derivatives, which exhibit extreme strain .
  • Stereochemical Impact : trans-Cyclobutane-1,2-diamine’s trans configuration enhances crystallinity compared to cis isomers, simplifying purification .

Aromatic and Linear Diamine Dihydrochlorides

Table 2: Non-Cyclic Diamine Derivatives

Compound Name CAS Number Structure Key Properties/Applications References
1,2-Phenylenediamine dihydrochloride 615-28-1 Aromatic Used in biochemical assays (e.g., peroxidase substrates)
AMN082 (N,N'-dibenzhydrylethane-1,2-diamine dihydrochloride) - Linear with benzyl groups mGlu7 agonist; contradictory anxiolytic/anxiogenic effects in rodents
(2S,9Z)-Octadec-9-ene-1,2-diamine dihydrochloride - Unsaturated linear Selective MGL inhibitor (Ki = 21.8 μM)

Key Observations

  • Aromatic vs.
  • Biological Activity : Linear diamines like AMN082 demonstrate receptor-specific activity but face functional contradictions (e.g., mixed anxiolytic/anxiogenic effects), underscoring the need for structural optimization .

Physicochemical and Commercial Considerations

Solubility and Stability

  • trans-Cyclobutane-1,2-diamine dihydrochloride : High water solubility due to ionic hydrochloride groups; stable under acidic conditions .
  • trans-Cyclopentane-1,2-diamine dihydrochloride : Lower solubility compared to cyclobutane analog due to reduced polarity in the larger ring .

Commercial Availability

  • trans-Cyclobutane-1,2-diamine dihydrochloride: Available from specialized suppliers (e.g., CymitQuimica) with ≥95% purity, though some sources note discontinuation .

Biological Activity

trans-Cyclobutane-1,2-diamine; dihydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action, applications in drug design, and relevant case studies.

trans-Cyclobutane-1,2-diamine; dihydrochloride is characterized by its cyclobutane ring structure, which contributes to its rigidity and ability to serve as a chiral building block in organic synthesis. The compound's molecular formula is C4_4H8_8N2_2·2HCl, with a molecular weight of approximately 171.06 g/mol. Its unique conformation allows it to participate in various chemical reactions, including oxidation and substitution reactions, making it versatile in synthetic applications.

The biological activity of trans-Cyclobutane-1,2-diamine; dihydrochloride is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The compound can engage in hydrogen bonding and hydrophobic interactions due to its amine functional groups. This interaction pattern is crucial for modulating the activity of biological targets, influencing pathways such as apoptosis and cell cycle regulation .

1. Medicinal Chemistry

Cyclobutane derivatives have been extensively studied for their role in drug development. For instance, trans-Cyclobutane-1,2-diamine has been used as a scaffold in the design of potent inhibitors targeting various kinases involved in cancer progression. Its structural rigidity helps improve metabolic stability and selectivity against off-target effects .

2. Enzyme Inhibition

Research indicates that trans-Cyclobutane-1,2-diamine can act as a ligand in enzyme studies. It has been shown to selectively bind to certain kinases, enhancing the inhibition of pathways that lead to tumor growth. For example, compounds derived from this scaffold have demonstrated significant activity against AKT kinases by inducing apoptosis through selective binding mechanisms .

Case Study 1: AKT Inhibitors

A study explored the optimization of a cyclobutylamine derivative as an AKT inhibitor. The compound exhibited enhanced binding affinity due to the positioning of the cyclobutane ring within a hydrophobic region of the enzyme's binding pocket. This interaction resulted in improved potency and selectivity compared to previous analogs .

Case Study 2: TTK Kinase Selectivity

Another investigation focused on a cyclobutane-containing compound that demonstrated selectivity over multiple kinases while maintaining high bioavailability in vivo. This study highlighted the importance of stereochemistry in enhancing therapeutic efficacy while minimizing side effects .

Research Findings

Recent findings emphasize the potential of trans-Cyclobutane-1,2-diamine; dihydrochloride in various therapeutic areas:

Study Target Activity Mechanism
AKT KinasePotent inhibitionBidentate hydrogen bonding
TTK KinaseHigh selectivityRigidity from cyclobutane structure
Multiple KinasesSelective apoptosis inductionInteraction with colchicine binding site

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